3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide
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Overview
Description
3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide is a chemical compound with the molecular formula C10H16F3NO and a molecular weight of 223.239 g/mol. This compound is characterized by the presence of a cyclopentyl group, a trifluoroethyl group, and a propanamide moiety. It is utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide typically involves the reaction of cyclopentylamine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like thiols or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclopentyl group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)butanamide
- 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)pentanamide
- 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)hexanamide
Uniqueness
3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances its reactivity and binding affinity, while the cyclopentyl group provides stability and lipophilicity. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)7-14-9(15)6-5-8-3-1-2-4-8/h8H,1-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFUBGLWLVREIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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